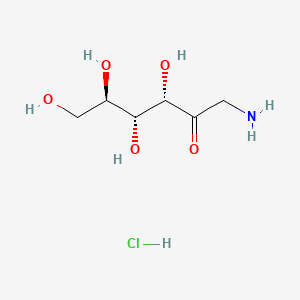
(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride
説明
Compounds with similar structures, such as (2R,3S,4R,5R)-6-Amino-2,3,4,5-tetrahydroxyhexanal hydrochloride , are often used in the pharmaceutical industry. They typically have a molecular weight around 215.63 and are stored at temperatures between 28 C .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For example, the synthesis of a related compound, (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol, involved protection of the OH group, selective deprotection of the exocyclic acetonide group, and treatment with Björn Classon conditions .Molecular Structure Analysis
The molecular structure of these compounds is often complex, with multiple chiral centers. For example, (2R,3S,4R,5R)-6-Amino-2,3,4,5-tetrahydroxyhexanal hydrochloride has five chiral centers .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary greatly depending on their specific structure and functional groups. For example, (2R,3S,4R,5R)-6-Amino-2,3,4,5-tetrahydroxyhexanal hydrochloride has a molecular weight of 215.63 .科学的研究の応用
Facile Synthesis and Antioxidant Evaluation
The compound has shown potential in the synthesis of heterocycles, a class of molecules with significant biological and medicinal properties. For instance, the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones, which are intermediates for the formation of numerous heterocycles, can be facilitated by reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions (Laroum et al., 2019).
Biological and Clinical Activity
The structural analogues of the compound, such as chloroquine and hydroxychloroquine, are known for their immunosuppressive properties and have been studied extensively for their biological and clinical activities in autoimmune disorders. These studies explore the capacity of these compounds to modulate immune responses and influence the progression of diseases like systemic lupus erythematosus and rheumatoid arthritis (Taherian et al., 2013).
Pharmacological Effects of Analogues
Hydroxychloroquine, a structural analogue, has been investigated for its multifaceted effects in diseases beyond its primary use in rheumatoid arthritis and systemic lupus erythematosus. It's believed that the drug's actions extend to conditions like diabetes mellitus, dyslipidemias, coagulopathies, infectious diseases, and malignancies. The underlying mechanisms may involve alterations in cellular signaling, changes in inflammatory mediators, and inhibition of autophagy (Olsen et al., 2013).
Synthetic and Analytical Applications
The compound has shown importance in synthetic chemistry, especially in the formation of unique structures and as a precursor in various chemical reactions. It's used in the synthesis of pharmaceutically relevant compounds, and its derivatives are crucial in developing new molecules with potential therapeutic applications (Nazarov et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h4-6,8,10-12H,1-2,7H2;1H/t4-,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEJEZFWNIJRIM-RWOHWRPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CN)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



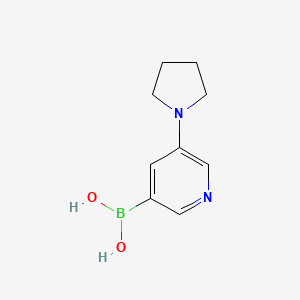
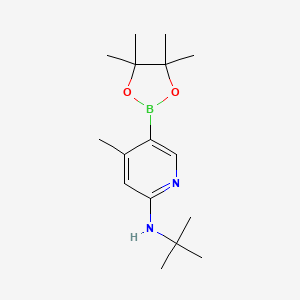

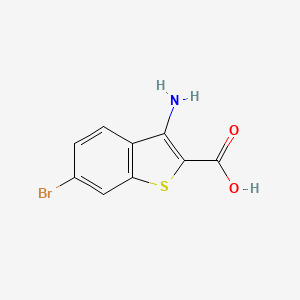
![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)
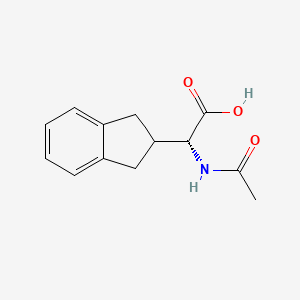
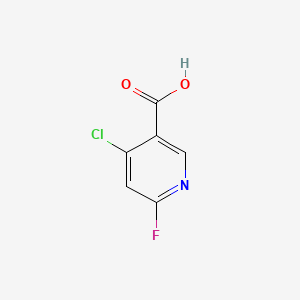
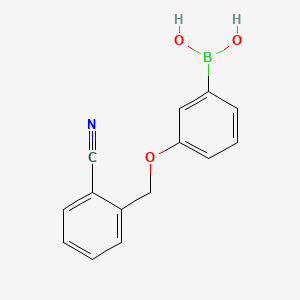
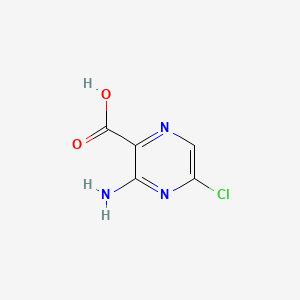
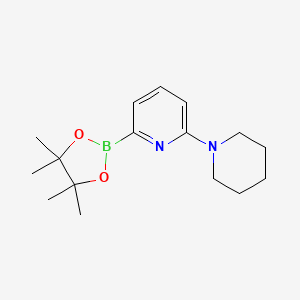
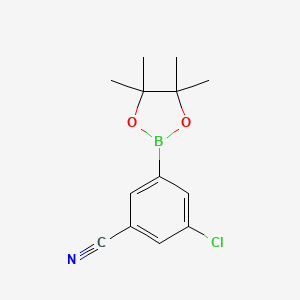
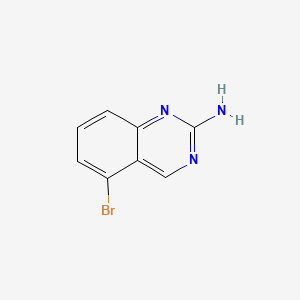
![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)